1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methoxy group attached to an indoline core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amino group of 7-fluoro-4-methoxyindoline with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The carboxylic acid functionality can be introduced through carboxylation reactions or by using appropriate carboxyl-containing starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . These systems offer advantages in terms of reaction control, scalability, and sustainability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or HCl in methanol.
Oxidation and Reduction Reactions: The indoline core can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), HCl in methanol.
Substitution: Various nucleophiles depending on the desired substitution product.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid involves its interactions with various molecular targets. The Boc group serves as a protecting group for the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further chemical transformations. The fluorine and methoxy groups can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-4-methoxyindoline-2-carboxylic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.
7-Fluoro-4-methoxyindoline-2-carboxylic acid: Does not have the Boc protecting group, making it less versatile in synthetic applications.
1-(tert-Butoxycarbonyl)-7-fluoroindoline-2-carboxylic acid: Lacks the methoxy group, which can influence its chemical properties.
Uniqueness
1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid is unique due to the combination of the Boc protecting group, fluorine atom, and methoxy group. This combination provides a balance of stability, reactivity, and versatility, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
7-fluoro-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO5/c1-15(2,3)22-14(20)17-10(13(18)19)7-8-11(21-4)6-5-9(16)12(8)17/h5-6,10H,7H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYGBWOTMOTJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=C(C=CC(=C21)F)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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